molecular formula C11H15NO B185201 N-(3,4-dimethylphenyl)propanamide CAS No. 22835-89-8

N-(3,4-dimethylphenyl)propanamide

Cat. No.: B185201
CAS No.: 22835-89-8
M. Wt: 177.24 g/mol
InChI Key: PLMXIUPNZHAGEM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone attached to a 3,4-dimethylphenyl group. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its tunable electronic and steric properties. Its structure allows for diverse functionalization, making it a key intermediate in synthesizing bioactive molecules and polymers .

Properties

CAS No.

22835-89-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

PLMXIUPNZHAGEM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs of N-(3,4-dimethylphenyl)propanamide, highlighting differences in substituents, molecular weights, melting points, and biological relevance:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound C₁₁H₁₅NO 177.24 Not Reported Base structure; used in polymer synthesis and drug intermediates.
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)propanamide (7g) C₂₄H₂₇ClN₄O₄S₂ 535.07 78–80 Sulfonyl-piperidinyl-oxadiazole group enhances polarity and target binding.
N-(3,4-Dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide C₁₅H₁₈N₂O 242.32 Not Reported Pyrrole substitution introduces π-stacking potential for bioactivity.
3-Bromo-N-(3,4-dimethylphenyl)propanamide C₁₁H₁₄BrNO 256.14 Not Reported Bromine atom increases electrophilicity for nucleophilic reactions.
2-Chloro-N-(3,4-dimethylphenyl)propanamide C₁₁H₁₄ClNO 211.69 Not Reported Chlorine substituent improves stability and lipophilicity.
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide C₁₈H₂₂N₆O₃ 370.41 Not Reported Purine ring confers potential anticancer/antiviral activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 3,4-dimethylaniline) reacts with a propanoyl chloride derivative in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under anhydrous conditions. Purification involves recrystallization or column chromatography. For optimization, control reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and use coupling agents like HATU to enhance yield in challenging cases .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., amide proton at δ ~6.5–7.5 ppm, methyl groups at δ ~2.2–2.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ for C11_{11}H15_{15}NO).
  • X-ray Crystallography : Use programs like SHELXL or WinGX to resolve crystal structures and validate bond lengths/angles .

Q. What are the common chemical reactions involving This compound in organic synthesis?

  • Methodological Answer : The amide group undergoes hydrolysis (acidic/basic conditions to yield carboxylic acid and amine), while the aromatic ring participates in electrophilic substitution (e.g., nitration, halogenation). Reductive amination or alkylation of the amine byproduct can generate derivatives. For example, oxidation of the dimethyl groups may yield quinone-like structures under strong oxidizing agents (e.g., KMnO4_4) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of This compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins (e.g., enzymes like lipoxygenase). Validate predictions with in vitro assays (e.g., LOX inhibition IC50_{50}) and correlate with substituent effects (e.g., electron-donating methyl groups enhancing stability in hydrophobic pockets) .

Q. How should researchers address contradictory data in biological activity studies of This compound analogs?

  • Methodological Answer :

  • Purity Verification : Re-examine compound purity via HPLC or TLC.
  • Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize variability.
  • Structural Confirmation : Use X-ray crystallography to rule out polymorphic or stereochemical discrepancies.
  • Dose-Response Curves : Perform triplicate experiments to assess reproducibility. Contradictions may arise from off-target effects or metabolite interference .

Q. What strategies enhance the selectivity of This compound derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the aromatic ring (e.g., introducing halogens or methoxy groups) to optimize steric and electronic interactions with the enzyme active site.
  • Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target binding partners.
  • Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

Data Contradiction and Experimental Design

Q. How can researchers design experiments to resolve discrepancies in the solubility profile of This compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) across a pH range.
  • Thermodynamic Analysis : Measure logP values (octanol-water partition coefficients) experimentally or via computational tools like ChemAxon.
  • Crystal Packing Analysis : Use X-ray data to assess intermolecular forces (e.g., hydrogen bonding) influencing solubility .

Q. What experimental controls are critical when assessing the stability of This compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity, monitoring degradation via LC-MS.
  • Light Exposure : Compare UV-Vis spectra before/after light exposure to detect photodegradation.
  • Control Groups : Include inert analogs (e.g., methylated derivatives) to isolate degradation pathways .

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